![molecular formula C19H13ClF3N5S B2841431 3-(4-chlorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-42-5](/img/structure/B2841431.png)
3-(4-chlorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-chlorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a trifluoromethylbenzyl group, and a triazolopyrimidine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolopyrimidine group suggests that the compound may have a planar region. The chlorobenzyl and trifluoromethylbenzyl groups could add steric bulk .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to be quite electronegative, which could make the compound a strong acid . The chlorobenzyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s acidity and decrease its basicity . The presence of the chlorobenzyl and trifluoromethylbenzyl groups could affect the compound’s solubility .Scientific Research Applications
Synthesis Methods and Chemical Properties
- The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are structurally related to 3-(4-chlorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, involves the use of thiamine hydrochloride (VB1) as an efficient promoter in a one-pot synthesis in water medium, highlighting an eco-friendly approach due to the use of water as solvent and yielding improved outcomes (Liu, Lei, & Hu, 2012).
- Another method for synthesizing triazolopyrimidine derivatives employs PhI(OCOCF₃)₂-mediated intramolecular oxidative N-N bond formation, offering a metal-free pathway to produce 1,2,4-triazolo[1,5-a]pyrimidines efficiently, which underscores the innovative approaches being explored for synthesizing complex heterocyclic compounds (Zheng et al., 2014).
Biological Applications and Potential
- A study on the synthesis and antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety highlighted the potential of these compounds to inhibit the growth of a wide range of cancer cell lines, suggesting their promising therapeutic applications (Hafez & El-Gazzar, 2009).
- Compounds bearing the triazolopyrimidine core have been shown to possess high affinity toward A1 adenosine receptors, indicating their potential use in developing treatments targeting the A1 receptor subtype, which could have implications for diseases where adenosine plays a key role (Betti et al., 1998).
Chemical Analysis and Theoretical Studies
- Density Functional Theory (DFT) studies have been applied to synthesize and analyze 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, a novel ring system, providing insights into the regioselectivity of the ring closure and the structural assignment of these compounds, showcasing the importance of computational chemistry in guiding the synthesis of complex molecules (Mozafari et al., 2016).
Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group suggests that it could influence the compound’s electronic properties and potentially enhance its reactivity . The chlorobenzyl and trifluoromethylbenzyl groups could also play a role in binding to target proteins or enzymes .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been involved in various biochemical processes, suggesting that this compound could also interact with multiple pathways .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of studies on this specific compound. The presence of the trifluoromethyl group could potentially lead to unique interactions and effects .
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5S/c20-15-6-4-12(5-7-15)9-28-17-16(26-27-28)18(25-11-24-17)29-10-13-2-1-3-14(8-13)19(21,22)23/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFGYRFHBMPAIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

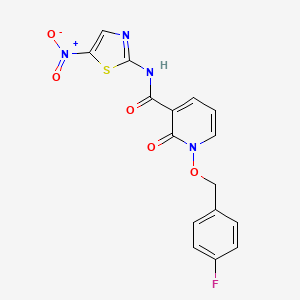
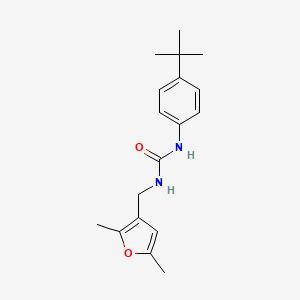
![3-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2841354.png)
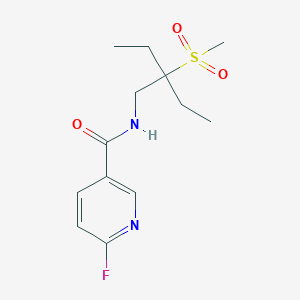
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841360.png)
![9,10-Dimethoxy-2,4,6,7-tetrahydro-[1,3]oxazino[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B2841361.png)
![N-(5-((3-chloro-4-fluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2841364.png)

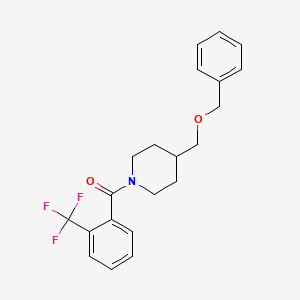
![2-chloro-6-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2841367.png)
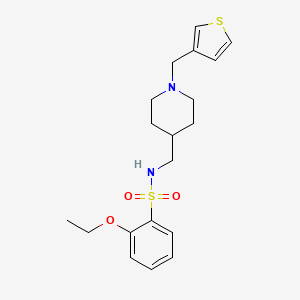
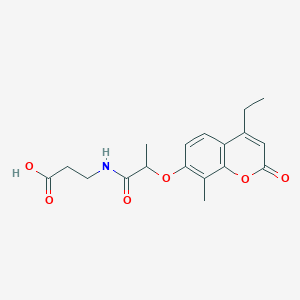
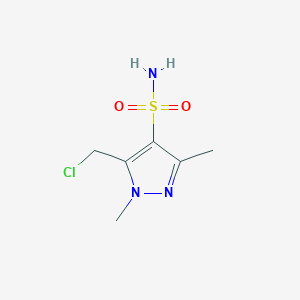
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2841371.png)